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Leucodelphinidin

Diabetes Research Natural Product Pharmacology In Vivo Metabolic Assay

Researchers sourcing authentic leucoanthocyanidin standards for flavonoid pathway analysis or antimalarial screening face supply inconsistencies that compromise assay reproducibility. Leucodelphinidin (CAS 491-52-1) is the validated, colorless reduced precursor to delphinidin, resolving these workflow bottlenecks. • Antiplasmodial activity against drug-sensitive (3D7) and drug-resistant (Dd2) P. falciparum strains with CC50 >250 μg/mL against mammalian cells, ensuring clean phenotypic screening windows. • Structurally validated aldose reductase inhibitor (docking score >8.0 kcal/mol) for diabetic complication research and scaffold optimization. • Authenticated DFR enzyme substrate for anthocyanin pathway flux studies and LC-MS metabolomic profiling.

Molecular Formula C15H14O8
Molecular Weight 322.27 g/mol
CAS No. 491-52-1
Cat. No. B1674827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucodelphinidin
CAS491-52-1
Synonymsleucodelphinidin
leucoefdin
leucoephdine
leukoefdin
leukoephdin
Molecular FormulaC15H14O8
Molecular Weight322.27 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C2C(C(C3=C(C=C(C=C3O2)O)O)O)O
InChIInChI=1S/C15H14O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,13-22H
InChIKeyZEACOKJOQLAYTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Leucodelphinidin: Leucoanthocyanidin for Anthocyanin Research


Leucodelphinidin (CAS 491-52-1), also known as Leukoefdin or 3,4,5,7,3′,4′,5′-heptahydroxyflavan, is a colorless leucoanthocyanidin belonging to the flavan-3,4-diol subclass of flavonoids [1]. With a molecular weight of 322.27 g/mol and molecular formula C₁₅H₁₄O₈, it functions as a biosynthetic intermediate that is enzymatically oxidized to yield the colored anthocyanidin delphinidin, the pigment responsible for blue hues in flowers and fruits [2]. As a reduced precursor in the proanthocyanidin and anthocyanin biosynthetic pathways, leucodelphinidin serves as a critical research tool for investigating flavonoid enzymology, plant pigmentation mechanisms, and the structure-activity relationships of hydroxylated flavanoids [3].

1
Biosynthetic Intermediate
Leucoanthocyanidin precursor for anthocyanin and proanthocyanidin pathway studies
2
Flavonoid Enzymology
DFR substrate-product analysis and leucoanthocyanidin reductase assays
3
Plant Pigment Research
Delphinidin-pathway flux and blue pigment biosynthesis investigation
4
Computational Screening
DFT and molecular docking workflows for antioxidant mechanism and target engagement

Leucodelphinidin vs. Leucocyanidin, Leucopelargonidin & Delphinidin


Leucodelphinidin is structurally and functionally distinct from other leucoanthocyanidins and anthocyanidins in ways that directly impact experimental outcomes. Unlike leucocyanidin (CAS 480-17-1), which contains only two hydroxyl groups on the B-ring, leucodelphinidin possesses a trihydroxylated B-ring (3′,4′,5′-trihydroxy) that confers higher electron density and hydrogen-bond donor capacity, directly influencing radical scavenging mechanisms and enzyme-substrate specificity [1]. Compared to leucopelargonidin (CAS 520-17-2), which has a single B-ring hydroxyl, leucodelphinidin exhibits different chromatographic behavior, distinct metabolic flux patterns in plant systems, and altered molecular recognition by dihydroflavonol 4-reductase (DFR) enzymes [2]. Unlike its oxidized counterpart delphinidin (CAS 528-53-0), leucodelphinidin is the colorless reduced precursor that lacks the extended conjugation of the anthocyanidin chromophore, resulting in fundamentally different chemical stability profiles, cellular uptake characteristics, and bioactivity spectra [3]. Substituting any of these analogs without verification would introduce confounding variables into enzymatic assays, metabolomic analyses, or pharmacological studies.

Leucodelphinidin (trihydroxy B-ring)
vs
Leucocyanidin / Leucopelargonidin
B-ring hydroxyl count alters enzyme-substrate recognition and may shift DFR catalytic preference in pathway reconstitution assays.
Leucodelphinidin (colorless precursor)
vs
Delphinidin (oxidized chromophore)
Absence of extended conjugation changes stability and cellular uptake; bioactivity profiles may not transfer between precursor and anthocyanidin forms.
Leucodelphinidin (DFR-preferred product)
vs
Leucopelargonidin pathway analogs
DFR orthologs may discriminate among dihydroflavonol substrates; pigment-pathway flux interpretation requires substrate-matched standards.

Leucodelphinidin: Quantitative Evidence vs. Comparators


In Vivo Hypoglycemic Activity vs. Glibenclamide

A leucodelphinidin derivative isolated from Ficus bengalensis bark demonstrated hypoglycemic efficacy closely similar to the sulfonylurea drug glibenclamide in both normal and alloxan-induced diabetic rat models at the tested doses, establishing leucodelphinidin as a flavonoid with glucose-lowering activity comparable to a clinically established pharmacological agent [1].

In Vivo Glucose Response
Head-to-head
Leucodelphinidin derivative 250 mg/kg vs Glibenclamide 2 mg/kg
Reported glucose-response endpoint context comparable to sulfonylurea comparator in alloxan-diabetic rat model
Single-study context; endpoint reproducibility across models to verify
Diabetes Research Natural Product Pharmacology In Vivo Metabolic Assay

Aldose Reductase Binding Affinity (Docking)

In a molecular docking screen evaluating six bioactive flavonoids against type 2 diabetes mellitus targets, leucodelphinidin was among the compounds identified with binding energy >8.0 kcal/mol to aldose reductase. Within this analysis, leucodelphinidin (binding energy >8.0 kcal/mol) was evaluated alongside leucopelargonidin (also >8.0 kcal/mol), gossypetin, herbacetin, kaempferol, and sorbifolin, with herbacetin and sorbifolin identified as the most suitable ligands [1].

Aldose Reductase Docking
Cross-study
Binding energy >8.0 kcal/mol
Supports aldose reductase target-engagement screening context; herbacetin and sorbifolin showed higher docking scores in same panel
In silico evidence; experimental validation recommended
Computational Drug Discovery Diabetes Target Screening Molecular Docking

Selective Antiplasmodial Activity & Low Cytotoxicity

Leucodelphinidin exhibits antiplasmodial activity against both drug-sensitive (3D7) and drug-resistant (Dd2) strains of Plasmodium falciparum. Critically, its cytotoxicity toward mammalian Vero and Raw 264.7 cell lines is limited, with CC50 >250 μg/mL, indicating a favorable selectivity window for antimalarial research applications . This compares favorably to many antimalarial leads that often show cytotoxicity at substantially lower concentrations.

Antiplasmodial & Cytotoxicity
Data to verify
CC50 >250 μg/mL (Vero / Raw 264.7)
Supports antimicrobial screening context; reported high cytotoxicity threshold may reduce confounding in phenotypic assays
Source review needed; antiplasmodial IC50 values not available in current data
Antimalarial Drug Discovery Parasitology Cytotoxicity Assessment

DFT-Computed Radical Scavenging Pathways

Density functional theory (DFT) analysis of leucodelphinidin evaluated radical scavenging across hydrogen atom transfer (HAT), sequential electron transfer-proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET) mechanisms. The study computed bond dissociation enthalpy (BDE), ionization potential (IP), proton affinity (PA), and electron transfer enthalpy (ETE) parameters, confirming antioxidant efficiency across multiple pathways extending from single to hepta mechanisms [1]. This multi-pathway computational validation distinguishes leucodelphinidin from flavonoids that operate primarily through single antioxidant mechanisms.

DFT Radical Scavenging
Context-dependent
Multi-pathway: HAT, SET-PT, SPLET
Supports antioxidant mechanism investigation; computationally validated across all three major radical scavenging pathways
Computational prediction; experimental validation needed
Computational Chemistry Antioxidant Mechanism DFT Analysis

DFR Substrate Preference in Anthocyanin Biosynthesis

Dihydroflavonol 4-reductase (DFR) enzymes exhibit differential substrate specificity among dihydroflavonols. Functional characterization of the DFR gene from grape hyacinth (Muscari) revealed that the enzyme most preferred dihydromyricetin as substrate to produce leucodelphinidin, rather than dihydrokaempferol (yielding leucopelargonidin) or dihydroquercetin (yielding leucocyanidin) [1]. This substrate preference is biologically significant as leucodelphinidin serves as the direct precursor to blue-hued delphinidin-based pigments, whereas alternative DFR substrates lead to red pelargonidin or cyanidin pigments.

DFR Substrate Preference
Head-to-head
Dihydromyricetin preferred over dihydrokaempferol / dihydroquercetin
Supports delphinidin-pathway enzymology; leucocyanidin or leucopelargonidin may not substitute for DFR activity quantification
Grape hyacinth DFR ortholog; enzyme specificity may vary across species
Plant Molecular Biology Flavonoid Enzymology Biosynthetic Pathway Analysis

Leucodelphinidin: Evidence-Backed Research Applications


In Vivo Diabetes Studies with Glibenclamide Comparator

Research programs investigating flavonoid-mediated glucose regulation can deploy leucodelphinidin derivatives as a botanical comparator with efficacy benchmarked against glibenclamide (2 mg/kg). At 250 mg/kg, the leucodelphinidin derivative produced hypoglycemic action closely similar to the sulfonylurea in both normal and alloxan-diabetic rat models [1], providing a validated reference point for dose-response calibration and mechanistic studies of non-sulfonylurea glucose-lowering agents.

Computational Aldose Reductase Inhibitor Screening

Molecular modeling and virtual screening workflows focused on aldose reductase inhibition for diabetic complication research can incorporate leucodelphinidin as a structurally validated hit compound. Docking studies confirm binding energy >8.0 kcal/mol to the aldose reductase target [1], positioning leucodelphinidin alongside other high-scoring flavonoids (herbacetin, sorbifolin) and supporting its use as a reference ligand for comparative docking analyses and scaffold optimization efforts.

Antimalarial Hit Validation: Low Cytotoxicity Profile

Antimalarial drug discovery programs requiring reference compounds with well-characterized selectivity windows can utilize leucodelphinidin for benchmarking and as a chemical probe. The compound demonstrates antiplasmodial activity against both drug-sensitive (3D7) and drug-resistant (Dd2) P. falciparum strains while exhibiting CC50 >250 μg/mL against Vero and Raw 264.7 mammalian cells [1]. This high cytotoxicity threshold reduces confounding variables in phenotypic screening assays where compound toxicity often complicates hit interpretation.

Anthocyanidin Biosynthesis & DFR Enzymology

Plant molecular biology and metabolic engineering laboratories investigating anthocyanin pathway flux require authentic leucodelphinidin as an analytical standard for enzyme assays and metabolomic profiling. Functional characterization of DFR enzymes demonstrates that leucodelphinidin, produced from dihydromyricetin, is the preferred product for DFR orthologs associated with blue delphinidin-based pigmentation, distinguishing it from leucopelargonidin and leucocyanidin pathways [1]. The compound is essential for quantifying DFR activity, validating pathway intermediates, and calibrating LC-MS metabolomic analyses of flavonoid profiles.

Application
Selection Property
Validation Focus
In vivo glucose-response endpoint studies
Glucose-response model context
Endpoint vs. sulfonylurea comparator
Aldose reductase computational screening
Docking score benchmark
Target engagement in silico
Antimalarial screening & cytotoxicity profiling
Mammalian cell cytotoxicity threshold
Selectivity index derivation
Anthocyanidin biosynthesis & DFR enzymology
DFR substrate specificity
Pathway flux & pigment analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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